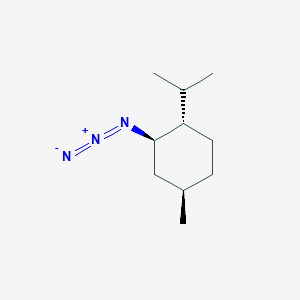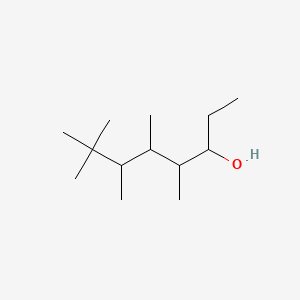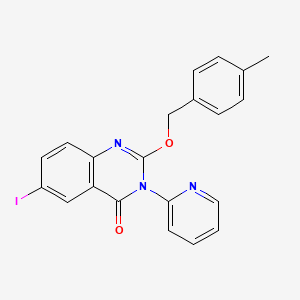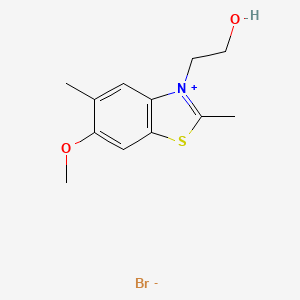
Acetyl acetate;palladium(2+);triphenylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl acetate;palladium(2+);triphenylphosphanium is a complex compound that combines the properties of acetyl acetate, palladium(2+), and triphenylphosphanium. This compound is known for its catalytic properties and is widely used in various chemical reactions, particularly in organic synthesis and industrial applications.
Vorbereitungsmethoden
The preparation of acetyl acetate;palladium(2+);triphenylphosphanium typically involves the reaction of palladium acetate with triphenylphosphine in the presence of a suitable solvent. The reaction conditions often include heating and stirring to ensure complete dissolution and interaction of the reactants. Industrial production methods may involve the use of polymer-supported triphenylphosphine-palladium acetate complexes, which can be reused multiple times without significant loss of activity .
Analyse Chemischer Reaktionen
Acetyl acetate;palladium(2+);triphenylphosphanium undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the palladium center coordinates with different ligands, leading to the formation of new products.
Oxidation: Although less common, the compound can also be involved in oxidation reactions under specific conditions.
Common reagents used in these reactions include molecular sieves, potassium formate, and various reducing agents. The major products formed from these reactions are typically amines, which are valuable intermediates in the synthesis of pharmaceuticals, textiles, and other industrial products .
Wissenschaftliche Forschungsanwendungen
Acetyl acetate;palladium(2+);triphenylphosphanium has a wide range of scientific research applications:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: The compound’s catalytic properties are leveraged in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents by facilitating the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of acetyl acetate;palladium(2+);triphenylphosphanium involves the coordination of the palladium center with the reactants, facilitating the formation and breaking of chemical bonds. The triphenylphosphanium ligand stabilizes the palladium center, enhancing its catalytic activity. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the compound acts by lowering the activation energy of the reaction, thereby increasing the reaction rate .
Vergleich Mit ähnlichen Verbindungen
Acetyl acetate;palladium(2+);triphenylphosphanium can be compared with other palladium-based catalysts, such as:
Bis(triphenylphosphine)palladium(II) diacetate: Similar in structure but with different ligands, leading to variations in catalytic activity and selectivity.
Palladium(II) acetate: Lacks the triphenylphosphanium ligand, resulting in different catalytic properties and applications.
Palladium(II) chloride: Another common palladium catalyst with distinct reactivity and uses.
The uniqueness of this compound lies in its combination of ligands, which provides a balance of stability and reactivity, making it suitable for a wide range of catalytic applications .
Eigenschaften
Molekularformel |
C40H36O3P2Pd+2 |
|---|---|
Molekulargewicht |
733.1 g/mol |
IUPAC-Name |
acetyl acetate;palladium(2+);triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.C4H4O3.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3(5)7-4(2)6;/h2*1-15H;1-2H2;/q;;-2;+2/p+2 |
InChI-Schlüssel |
CAWANQNFQVRVIQ-UHFFFAOYSA-P |
Kanonische SMILES |
[CH2-]C(=O)OC(=O)[CH2-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



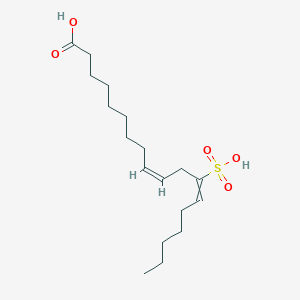
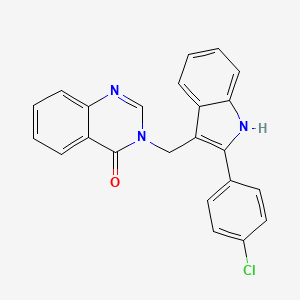
![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)
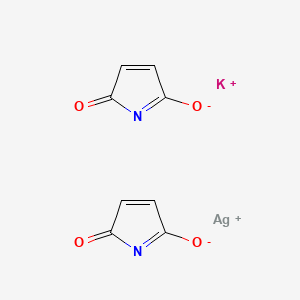
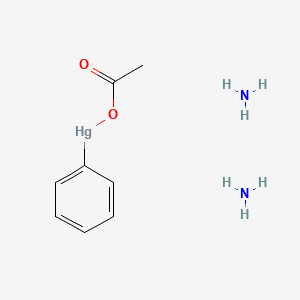

![[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate](/img/structure/B13776893.png)
